molecular formula C11H19NO3 B13623947 tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

Katalognummer: B13623947
Molekulargewicht: 213.27 g/mol
InChI-Schlüssel: MDDFPMSSGDRICA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate: is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl carbamate group attached to a 6-oxabicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties.

Eigenschaften

Molekularformel

C11H19NO3

Molekulargewicht

213.27 g/mol

IUPAC-Name

tert-butyl N-(3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13)

InChI-Schlüssel

MDDFPMSSGDRICA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2C(C1)O2)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .

Biology: Its carbamate group can act as a protecting group for amines in peptide synthesis .

Medicine: In medicine, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is investigated for its potential as a drug candidate. Its unique structure may impart specific biological activities, making it a subject of interest in drug discovery .

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

  • tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Comparison: Compared to similar compounds, tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate has a unique 6-oxabicyclo[3.1.0]hexane ring system, which imparts distinct chemical properties. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.